molecular formula C13H19N B13275328 N-cyclobutyl-4-propylaniline

N-cyclobutyl-4-propylaniline

Cat. No.: B13275328
M. Wt: 189.30 g/mol
InChI Key: VUSGMIJRNGPBQP-UHFFFAOYSA-N
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Description

N-cyclobutyl-4-propylaniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the amino group is substituted with a cyclobutyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-4-propylaniline typically involves the reaction of cyclobutylamine with 4-bromopropylbenzene under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-4-propylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: this compound amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-cyclobutyl-4-propylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-propylaniline involves its interaction with specific molecular targets and pathways The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups The cyclobutyl and propyl groups can influence the compound’s binding affinity and selectivity towards its targets

Comparison with Similar Compounds

N-cyclobutyl-4-propylaniline can be compared with other similar compounds, such as:

  • N-cyclobutyl-4-methylaniline
  • N-cyclobutyl-4-ethylbenzene
  • N-cyclobutyl-4-isopropylaniline

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-cyclobutyl-4-propylaniline

InChI

InChI=1S/C13H19N/c1-2-4-11-7-9-13(10-8-11)14-12-5-3-6-12/h7-10,12,14H,2-6H2,1H3

InChI Key

VUSGMIJRNGPBQP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)NC2CCC2

Origin of Product

United States

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